molecular formula C11H8F2N2O2 B6166133 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1152510-99-0

3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B6166133
CAS RN: 1152510-99-0
M. Wt: 238.2
InChI Key:
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Description

3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFP-PCA) is an important synthetic compound with a wide range of applications in the scientific and medical fields. DFP-PCA is a versatile molecule that has been used for various purposes, including as a substrate for enzymes, as a potential drug candidate, and as a reagent in chemical synthesis. In

Mechanism of Action

The mechanism of action of 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is not fully understood. However, it is believed that the compound binds to certain proteins and enzymes, resulting in changes in the structure and function of those proteins and enzymes. Additionally, it is believed that the compound can interact with certain receptors, resulting in changes in the activity of those receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid are not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, as well as a stimulatory effect on certain receptors. Additionally, it has been shown to have antioxidant properties and to have an effect on the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid in laboratory experiments include its low cost, its availability in various forms, and its stability in a variety of conditions. Additionally, it can be easily synthesized and purified using column chromatography. However, one limitation of using 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid in laboratory experiments is that it is not very soluble in water, so it may be difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid. These include further investigations into its mechanism of action and biochemical and physiological effects, as well as its potential use as a drug candidate. Additionally, further research could be conducted into its potential applications in chemical synthesis and its potential use as a substrate for enzymes. Furthermore, further research could be conducted into its potential applications in the study of protein-protein interactions and its potential use as a reagent in various laboratory experiments.

Synthesis Methods

3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is usually synthesized by the reaction of 2,6-difluorobenzaldehyde and 1-methylpyrazole-4-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically performed at temperatures of around 100°C for a period of about 2 hours. The resulting product is then purified using column chromatography.

Scientific Research Applications

3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been used in various scientific research studies, including in the study of enzymes and their reactions, as a potential drug candidate, and as a reagent in chemical synthesis. It has also been used in the study of protein-protein interactions, as well as in the study of the structure and function of proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves the reaction of 2,6-difluoroacetophenone with hydrazine hydrate to form 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole. This intermediate is then oxidized using potassium permanganate to form 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.", "Starting Materials": [ "2,6-difluoroacetophenone", "hydrazine hydrate", "potassium permanganate", "sulfuric acid", "water" ], "Reaction": [ "Step 1: 2,6-difluoroacetophenone is reacted with hydrazine hydrate in the presence of sulfuric acid to form 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole.", "Step 2: The intermediate 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole is then oxidized using potassium permanganate in water to form 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid." ] }

CAS RN

1152510-99-0

Molecular Formula

C11H8F2N2O2

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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